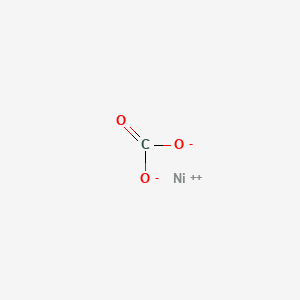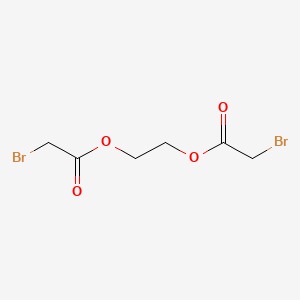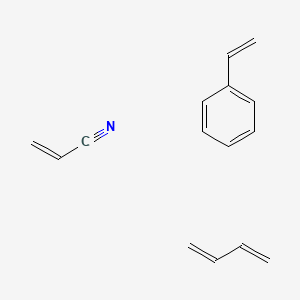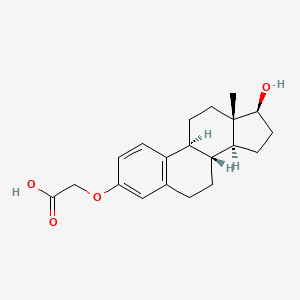
Edcme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-estradiol 3-O-carboxymethyl ether is a 17beta-hydroxy steroid that is 17beta-estradiol in which the 3-hydroxy group carries a carboxymethyl substituent. It has a role as a hapten. It is a 17beta-hydroxy steroid, a monocarboxylic acid and an ether. It derives from a 17beta-estradiol.
Wissenschaftliche Forschungsanwendungen
Heavy Metal Adsorption
Magnetic EDTA-modified chitosan/SiO2/Fe3O4 adsorbent (EDCMS) shows potential for removing heavy metals ions from aqueous solutions. EDCMS was developed to improve the removal efficiency of heavy metal ions, demonstrating better tolerance to low pH and higher removal efficiency compared to non-modified forms. This makes EDCMS a potential recyclable adsorbent for hazardous metal ions in wastewater (Ren et al., 2013).
Engineering Document Management
EDCMS, a content management system, is designed to assist engineers in accessing and retrieving information from engineering documents. It enables users to obtain specific information without needing to sift through entire documents, thus saving time and improving efficiency (Liu et al., 2007).
Algorithm Application in Integer Problems
The Element Decomposing Method (EDCM) is an algorithm used to solve integer problems, especially in large-size NP-hard problems. EDCM operates by dividing structures into elements and reconnecting them at nodes, offering faster solutions by cutting nodes during problem-solving (Jaiyen & Leksakul, 2018).
Regional Climate Modeling
EDCM is used in regional climate models to support climate-related studies, especially in developing nations. It's part of the ICTP Regional Climate Model version 3 (RegCM3) used for diverse climate studies, demonstrating reasonable performance over various regions (Pal et al., 2007).
Power Quality Evaluation
In power quality monitoring, the Enhanced Data Compression Method (EDCM) offers an adaptive approach for estimating fundamental components and separating them from transients in monitored signals, thereby improving the compression ratio and minimizing degradation in the lossy compression process (Ribeiro et al., 2004).
Emergency Department Case Management
The use of Emergency Department Case Managers (EDCMs) has shown to reduce unnecessary hospital admissions by verifying admission criteria, finding community alternatives to hospital admission, and assisting with medication management (Sharieff et al., 2014).
Ecological Modeling
EDCM is used in the auto-calibration function for biogeochemical models like the General Ensemble Biogeochemical Modeling System (GEMS)-Erosion Deposition Carbon Model (EDCM). This functionality supports multi-parameter and multi-objective auto-calibration of EDCM at pixel and regional levels, aiding ecological modeling (Wu et al., 2014).
Marine-Derived Collagen Biomaterials
Echinoderm-Derived Collagen Membranes (EDCMs), obtained from echinoderm connective tissues, show promise in tissue engineering, particularly for Guided Tissue Regeneration (GTR). EDCMs are structurally similar, thinner, and mechanically more resistant than commercial membranes, with potential in sustainable GTR applications (Ferrario et al., 2017).
Eigenschaften
CAS-Nummer |
41164-36-7 |
|---|---|
Produktname |
Edcme |
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C20H26O4/c1-20-9-8-15-14-5-3-13(24-11-19(22)23)10-12(14)2-4-16(15)17(20)6-7-18(20)21/h3,5,10,15-18,21H,2,4,6-9,11H2,1H3,(H,22,23)/t15-,16-,17+,18+,20+/m1/s1 |
InChI-Schlüssel |
DFDLVUUNTZHQBI-JGLNRKDHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC(=O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC(=O)O |
Synonyme |
EDCME estradiol-3-O-carboxymethyl ethe |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



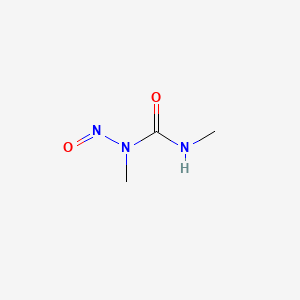
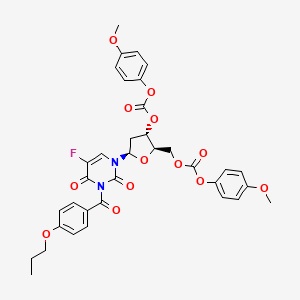



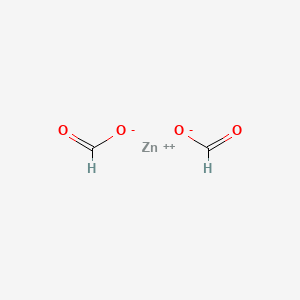
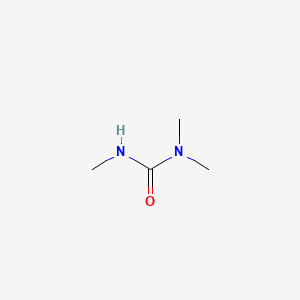
![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)
